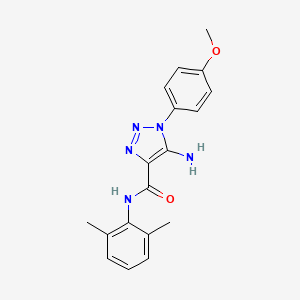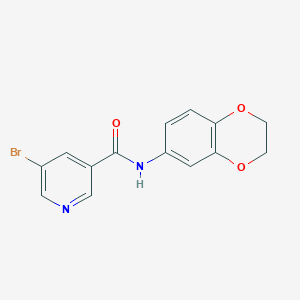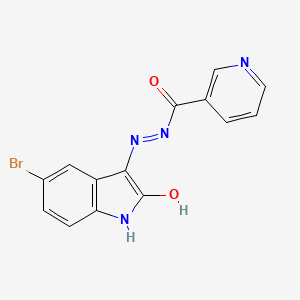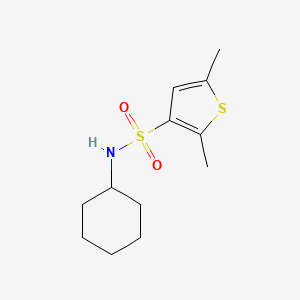![molecular formula C18H24N4O B5521058 2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine](/img/structure/B5521058.png)
2-{1-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperidinyl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrazolo[1,5-a]pyridine derivatives, including the compound , can involve various strategies such as flash vacuum pyrolysis, oxidative [3+2] cycloaddition, and metal-free conditions at room temperature. For instance, flash vacuum pyrolysis of 1-(alkyn-2′-oyl)-3-methylpyrazoles forms pyrazolo[1,5-a]pyridin-5-ols, a process that may involve N1 → N2 migration of the N-alkynoyl group (Brown et al., 1994). Another method described the synthesis of functionalized pyrazolo[1,5-a]pyridines through oxidative [3+2] cycloaddition under metal-free conditions (Ravi et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyridine derivatives has been analyzed through various techniques, including X-ray crystallography. The study of 2-methylpyrazolo[1,5-a]pyridin-5-ol, for example, established its fused-ring structure (Brown et al., 1994).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyridine derivatives undergo various chemical reactions, including cycloadditions and condensations, to yield functionalized compounds. The versatility of these reactions allows for the synthesis of a wide range of derivatives with potential applications in different fields (Ravi et al., 2017).
Physical Properties Analysis
The physical properties of pyrazolo[1,5-a]pyridine derivatives, such as their crystalline architectures and photoluminescent properties, have been explored. Studies have shown that these compounds can form various crystalline structures and exhibit interesting luminescent properties (Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazolo[1,5-a]pyridine derivatives, including their reactivity and interaction with other molecules, are influenced by their structural characteristics. These properties have been investigated through synthesis and characterization of new compounds, revealing insights into their stability, reactivity, and potential applications (Ravi et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- A study by El-Subbagh et al. (2000) involved the synthesis of 3,5-bis(arylidene)-4-piperidones and their corresponding fused pyridines, including pyrazolo[4,3-c]pyridines and pyrido[4,3-d]pyrimidines, to evaluate their antiviral and antitumor activities. The pyrano[3,2-c]pyridines heterocyclic system was found to be the most active against investigated heterocycles (El-Subbagh et al., 2000).
- Karthikeyan et al. (2010) described the crystal structure of a 2H-pyrazolo[4,3-c]pyridine derivative, highlighting its conformation and intramolecular interactions (Karthikeyan et al., 2010).
Biological Applications and Antitumor Activity
- Research by El-Subbagh et al. (2000) also reported on compounds exhibiting broad-spectrum antitumor activity, with certain compounds showing moderate selectivity towards leukemia cell lines. This demonstrates the potential of these heterocycles in developing antitumor agents (El-Subbagh et al., 2000).
- A study on the synthesis and biological evaluation of benzopyranylamine compounds by Jurd (1996) identified compounds active against various cancer cell lines, highlighting the potential of fused pyridine systems in cancer therapy (Jurd, 1996).
Coordination Chemistry and Luminescence
- Halcrow (2005) reviewed the synthesis and complex chemistry of derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, which have been used as ligands for over 15 years. The review highlights applications in luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
Eigenschaften
IUPAC Name |
(2-methyl-5-propan-2-ylpyrazol-3-yl)-(2-pyridin-2-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-13(2)15-12-17(21(3)20-15)18(23)22-11-7-5-9-16(22)14-8-4-6-10-19-14/h4,6,8,10,12-13,16H,5,7,9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEHONOHBITNPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)N2CCCCC2C3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[(2S)-5-oxo-2-pyrrolidinyl]methyl}-3-propyl-N-(2-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5520992.png)

![6-methoxy-3-methyl-N-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5521006.png)
![4,6-dimethyl-3-({2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5521013.png)
![3-{[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]methyl}-3-piperidinol dihydrochloride](/img/structure/B5521017.png)
![5-ethyl-4-[(4-ethylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5521020.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1,2,3-benzothiadiazole-5-carboxamide](/img/structure/B5521023.png)
![(1S*,5R*)-3-[(2'-fluoro-2-biphenylyl)carbonyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5521029.png)
![N,N-diethyl-4-[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B5521033.png)


![3-[4-(5-bromo-2-furoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521074.png)